molecular formula C19H22N2O4S B13675514 Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate

Cat. No.: B13675514
M. Wt: 374.5 g/mol
InChI Key: DSBASNWUBXYMTF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate is a chemical compound of significant interest in advanced organic and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly in the construction of complex molecules featuring a piperidine-thiazole core. This structure is a valuable scaffold in drug discovery, and derivatives of thiazole-4-carboxylate have been investigated for various applications. For instance, similar esters have been identified as active ingredients in plant protection agents . Furthermore, structurally related compounds, such as ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, have been reported as potent small-molecule inducers of the transcription factor Oct3/4, a master regulator of cell pluripotency, showing high potential for use in generating induced pluripotent stem cells (iPSCs) . Other research avenues include the development of thiazolyl urea compounds for the investigation of cancer treatments, highlighting the therapeutic relevance of this chemical class . The compound is offered with a guaranteed purity of ≥95% . It is supplied for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-8-10-21(11-9-15)19(23)25-12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3

InChI Key

DSBASNWUBXYMTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(1-carbobenzyloxy-4-piperidyl)thiazole-4-carboxylate typically involves:

  • Construction of the thiazole-4-carboxylate core.
  • Introduction of the piperidine substituent at the 2-position of the thiazole ring.
  • Protection of the piperidine nitrogen with a carbobenzyloxy (Cbz) group to enhance stability and control reactivity.

The synthetic route is generally multi-step, involving selective functional group transformations and protection strategies.

Stepwise Preparation Method

Step Reaction Description Key Reagents/Conditions Notes
1 Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate Formation of the thiazole core with an amino group at the 2-position Reaction of thiourea with ethyl bromopyruvate or 2-bromoacetophenone in ethanol at ~70°C for 1 hour High yield (up to 100%), white crystalline product; serves as precursor for further functionalization
2 Alkylation of the amino group Introduction of the piperidine moiety via nucleophilic substitution or reductive amination Reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with 4-piperidyl derivatives under controlled conditions Piperidine nitrogen is free at this stage; regioselectivity is important to ensure substitution at the 2-position
3 Protection of piperidine nitrogen with carbobenzyloxy (Cbz) group Carbobenzyloxy protection to improve compound stability and facilitate purification Reaction with benzyl chloroformate (Cbz-Cl) in presence of base (e.g., pyridine or triethylamine) at low temperature Protects the nitrogen, preventing side reactions and enabling further synthetic steps or biological evaluation
4 Purification and characterization Isolation of the final product by crystallization or chromatography Use of solvents like dichloromethane, ethyl acetate; monitoring by TLC, LCMS, NMR Ensures high purity and confirmation of structure

Detailed Reaction Conditions and Mechanistic Insights

  • Step 1 (Thiazole Core Formation):
    The thiazole ring is formed via cyclization of thiourea with α-bromo carbonyl compounds such as ethyl bromopyruvate. This reaction proceeds under mild heating in ethanol, yielding ethyl 2-amino-1,3-thiazole-4-carboxylate with excellent yield and purity.

  • Step 2 (Piperidine Introduction):
    The amino group at the 2-position of the thiazole acts as a nucleophile in alkylation or reductive amination reactions to attach the piperidine ring. The 4-piperidyl substituent is introduced selectively, often using a protected or activated piperidine derivative to control regioselectivity and avoid over-alkylation.

  • Step 3 (Cbz Protection):
    The free piperidine nitrogen is protected by reaction with benzyl chloroformate. This step is typically conducted in an inert solvent like dichloromethane at 0°C to room temperature, using a base to neutralize the generated HCl. The Cbz group stabilizes the molecule and facilitates downstream synthetic manipulations or biological assays.

Alternative Synthetic Routes and Related Compounds

  • Some patents and literature describe the synthesis of related thiazole-4-carboxylate esters bearing piperidinyl substituents without the Cbz protection, or with different nitrogen-protecting groups. These routes often involve sulfonation or sulfonamide coupling reactions, but the Cbz protection remains a preferred method for its stability and ease of removal.

  • For example, ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives are synthesized via sulfonation of ethyl 2-aminothiazole-4-carboxylate followed by sulfonamide coupling, illustrating a different approach to functionalization at the 2-position of the thiazole ring.

Summary Table of Key Preparation Steps

Preparation Step Reagents Conditions Yield (%) Remarks
Thiazole core synthesis Thiourea + Ethyl bromopyruvate EtOH, 70°C, 1 h 90-100 High purity, crystalline product
Piperidine substitution 4-Piperidyl derivative Controlled alkylation/reductive amination Variable (dependent on method) Regioselectivity critical
Cbz protection Benzyl chloroformate + base DCM, 0-25°C, several hours High (typically >85) Protects nitrogen, improves stability
Purification Chromatography/crystallization Solvent-dependent N/A Confirmed by NMR, LCMS, IR

Research Findings Supporting Preparation Methods

  • The Cbz-protected piperidinyl thiazole esters have been documented to exhibit enhanced stability and biological activity profiles compared to their unprotected analogs, justifying the protection step in synthesis.

  • Analytical characterization (1H NMR, 13C NMR, LCMS, IR) confirms the successful incorporation of the Cbz group and the integrity of the thiazole core.

  • Patents indicate that these compounds can be prepared with high purity suitable for pharmaceutical or agrochemical applications, emphasizing the importance of optimized reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to these targets. The Cbz group, while primarily a protecting group, can also influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Antioxidant Activity

  • Compound 2g () : Exhibits 84.46% free radical scavenging activity (FRSA) due to its 4-hydroxy-3-methoxybenzylidene group .
  • Compound 2h () : Shows 74.50% FRSA, attributed to the phenylethylidene moiety .
    The target compound’s Cbz-piperidine group may lack direct antioxidant efficacy but could synergize with other functional groups.

Antimicrobial Activity

  • Compounds 2a–r () : Varied efficacy against bacterial/fungal strains; polar substituents enhance activity .
  • Compound 1 () : Moderate antimicrobial activity linked to nitro group interactions .

Enzyme Inhibition

  • AChE/BuChE Inhibitors (): Thiazole derivatives with aryl/hydrazone groups show nanomolar inhibition .
  • Carbonic Anhydrase-III Inhibitors (): Ureido-thiazole derivatives demonstrate sub-micromolar activity .

Anticancer Activity

  • Compounds 5a/5b () : Inhibit colorectal cancer cell proliferation via β-catenin targeting . Piperidine-containing analogs (e.g., ) are understudied but may modulate pharmacokinetics.

Biological Activity

Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate is a thiazole derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound incorporates a thiazole ring, an ethyl ester group, and a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, contributing to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C₁₉H₂₂N₂O₄S, with a molecular weight of approximately 378.45 g/mol. Its structure can be summarized as follows:

ComponentDescription
Thiazole RingA five-membered heterocyclic ring containing sulfur and nitrogen.
Ethyl Ester GroupEnhances solubility and bioavailability.
Cbz GroupIncreases lipophilicity, potentially enhancing biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that the interactions between the compound and biological targets are crucial for understanding its therapeutic potential. These interactions may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylateSimilar thiazole structure with piperidine at position 3Different piperidine substitution affecting activity
Pyrrolo[2,1-b]thiazole-7-carboxylic AcidContains a pyrrole fused to thiazolePotentially different biological activity profile
3-(1-Cbz-4-piperidyl)propanoic AcidPiperidine attached to a propanoic acid instead of thiazoleVariation in side chain may alter pharmacokinetics

Case Studies and Research Findings

Recent studies have highlighted the importance of thiazole derivatives in drug development. For instance, a series of novel 2-amino-thiazole derivatives were synthesized and evaluated for their biological activities. These studies revealed that many derivatives exhibited promising fungicidal and antiviral activities, indicating the relevance of thiazole structures in developing new therapeutic agents .

Moreover, the presence of the Cbz group has been noted to enhance the lipophilicity and overall efficacy of similar compounds in pharmaceutical applications. This suggests that modifications to the piperidine moiety can significantly impact the biological activity of thiazole derivatives.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
  • Temperature : Maintain anhydrous conditions (e.g., under nitrogen) during coupling steps to prevent hydrolysis .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to stabilize intermediates .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Monitor via TLC to ensure purity at each step .

Table 1 : Example reaction conditions from analogous syntheses:

StepReaction TypeConditionsYield (%)
1Cyclization80°C, DMF65
2CouplingRT, THF72

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR identifies rotameric splitting from the Cbz group’s conformational flexibility. For example, piperidyl protons may split into multiplets due to restricted rotation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight ([M+H]+ expected: ~433.15 g/mol). Discrepancies may indicate isotopic patterns (e.g., bromine in analogs) or impurities .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester carbonyl groups .

Q. How can common side reactions during thiazole ring formation be mitigated?

  • Methodological Answer :
  • Byproduct Control : Use stoichiometric thiourea to minimize polysubstitution. For Hantzsch thiazole synthesis, optimize pH (acidic conditions) to favor cyclization over oxidation .
  • Catalyst Selection : Transition metals (e.g., Pd/C) in coupling reactions reduce side products like dehalogenated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Twin Refinement : Use SHELXL’s twin law refinement for overlapping diffraction patterns in twinned crystals .
  • Hydrogen Bond Analysis : Hirshfeld surfaces (via CrystalExplorer) clarify ambiguities in packing motifs. For example, Cbz-group interactions may dominate over thiazole stacking .

Table 2 : Example SHELXL refinement metrics:

ParameterValue
R-factor0.042
Twin Law0.23

Q. How can computational modeling elucidate reaction mechanisms for thiazole ring formation?

  • Methodological Answer :
  • DFT Calculations : Compare energy barriers for competing pathways (e.g., Hantzsch vs. condensation). Gaussian09 simulations at the B3LYP/6-31G* level model transition states .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. What experimental approaches validate the biological target interactions of this compound?

  • Methodological Answer :
  • In Silico Docking : AutoDock Vina predicts binding affinities to targets like β-catenin (IC50: ~7.5 µM in analogous compounds) .
  • Enzyme Assays : Use fluorescence polarization to measure inhibition of topoisomerase II. Compare with control inhibitors (e.g., etoposide) .

Table 3 : Example bioactivity data from related compounds:

CompoundTargetIC50 (µM)
Analog Aβ-catenin7.50
Analog BTopo II12.3

Q. How do solvent polarity and temperature affect the stereochemical outcome of piperidyl substitutions?

  • Methodological Answer :
  • Polar Solvents : Increase diastereoselectivity in SN2 reactions (e.g., DMSO stabilizes transition states, favoring 4-piperidyl configuration) .
  • Low-Temperature NMR : Captures transient intermediates (e.g., -40°C in CDCl3) to track stereochemical evolution .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed mass spectra?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Use software like mMass to simulate bromine/cl isotope clusters (e.g., 1:1 for Br in analogs) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-esterified analogs at m/z 405.10) .

Q. What methods reconcile conflicting bioactivity data across different assay platforms?

  • Methodological Answer :
  • Dose-Response Normalization : Convert IC50 values to pIC50 for cross-platform comparison .
  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT) with apoptosis markers (e.g., caspase-3 activation) .

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